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Compound of Interest

Compound Name: SLC7A11-IN-2

Cat. No.: B373563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The solute carrier family 7 member 11 (SLC7A11), also known as xCT, is a critical transporter

protein responsible for the import of cystine in exchange for glutamate. This process is

fundamental for the synthesis of glutathione (GSH), a major intracellular antioxidant. In various

cancers, the upregulation of SLC7A11 is a common event, enabling tumor cells to combat high

levels of oxidative stress and evade a form of iron-dependent cell death known as ferroptosis.

Consequently, SLC7A11 has emerged as a promising therapeutic target for anticancer drug

development.

This guide provides an objective comparison of the performance of several known SLC7A11

inhibitors, supported by experimental data. While information on "SLC7A11-IN-2" is not

currently available in the public domain, this guide focuses on other well-characterized

inhibitors: Erastin, Sulfasalazine, and HG106.

Data Presentation: Comparative Efficacy of
SLC7A11 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of various

SLC7A11 inhibitors across different cancer cell lines, providing a quantitative comparison of

their cytotoxic effects.
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Inhibitor Cancer Cell Line IC50 (µM) Citation

Erastin
HeLa (Cervical

Cancer)
30.88 [1]

SiHa (Cervical

Cancer)
29.40 [1]

HGC-27 (Gastric

Cancer)
14.39 [2]

MDA-MB-231 (Breast

Cancer)
2.2 [3]

MDA-MB-231 (Breast

Cancer)
40.63 [4]

MCF-7 (Breast

Cancer)
80 [4]

Sulfasalazine
MBT-2V (Bladder

Cancer)

~400 (for significant

viability loss)
[5]

NCI H-69 (Small-Cell

Lung Cancer)
10 (GST inhibition) [6]

H-2496 (Small-Cell

Lung Cancer)
12 (GST inhibition) [6]

Breast Cancer Cells 79.59 [7]

HG106
KRAS-mutant Lung

Cancer Cells

More potent than

Sulfasalazine
[8]

A549 (Lung Cancer)

Dose-dependent

cytotoxicity (0.1-100

µM)

[9]

Comparative Overview of SLC7A11 Inhibitors
Erastin: A pioneering molecule in the study of ferroptosis, Erastin acts as a selective inhibitor of

the system Xc- transporter, which includes SLC7A11.[10] By blocking cystine uptake, Erastin
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depletes intracellular GSH, leading to an accumulation of reactive oxygen species (ROS) and

subsequent ferroptotic cell death.[10] It has demonstrated efficacy across a range of cancer

cell lines.

Sulfasalazine: An FDA-approved anti-inflammatory drug, Sulfasalazine has been repurposed

as an SLC7A11 inhibitor.[11] It competitively inhibits cystine transport, thereby inducing

ferroptosis.[5] While its potency as a direct cytotoxic agent may be lower than other

experimental inhibitors, its established clinical safety profile makes it a valuable tool for

research and potential combination therapies.

HG106: A more recently identified potent and specific inhibitor of SLC7A11.[10] Studies have

shown that HG106 effectively decreases cystine uptake and intracellular GSH levels.[8] It has

demonstrated selective cytotoxicity towards KRAS-mutant lung adenocarcinoma cells by

increasing oxidative and endoplasmic reticulum stress, leading to apoptosis.[8][9] In preclinical

mouse models, HG106 has shown marked tumor suppression and prolonged survival.[10]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

Cancer cell lines

96-well plates

Complete culture medium

SLC7A11 inhibitors (e.g., Erastin, Sulfasalazine, HG106)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Microplate reader
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Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to

adhere overnight.[12]

Treat the cells with various concentrations of the SLC7A11 inhibitor for the desired duration

(e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).

After the incubation period, add 20 µL of MTT solution to each well and incubate for 1-4

hours at 37°C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value can be

determined by plotting cell viability against inhibitor concentration.[12]

Ferroptosis Induction and Measurement (Lipid ROS
Assay)
This protocol measures the accumulation of lipid reactive oxygen species, a hallmark of

ferroptosis.

Materials:

Cancer cell lines

6-well plates

Complete culture medium

SLC7A11 inhibitor

Ferrostatin-1 (ferroptosis inhibitor)

C11-BODIPY™ 581/591 fluorescent dye
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Flow cytometer

Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat cells with the SLC7A11 inhibitor at the desired concentration and for the appropriate

time. Include a vehicle control and a co-treatment group with the SLC7A11 inhibitor and

Ferrostatin-1 (e.g., 1 µM).[13]

Thirty minutes before the end of the incubation, add C11-BODIPY™ 581/591 to the culture

medium at a final concentration of 1-5 µM.[13]

Incubate for 30 minutes at 37°C.[13]

Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.

Analyze the cells using a flow cytometer. The dye emits green fluorescence upon oxidation

of the polyunsaturated acyl chain in lipids, indicating lipid peroxidation. An increase in the

green fluorescence signal is indicative of ferroptosis.[13]

Mandatory Visualization
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Caption: SLC7A11 signaling pathway and points of inhibition.
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Caption: General experimental workflow for cell viability assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/pdf/Measuring_Ferroptosis_Induced_by_Gpx4_IN_9_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b373563#independent-validation-of-slc7a11-in-2-s-anticancer-effects
https://www.benchchem.com/product/b373563#independent-validation-of-slc7a11-in-2-s-anticancer-effects
https://www.benchchem.com/product/b373563#independent-validation-of-slc7a11-in-2-s-anticancer-effects
https://www.benchchem.com/product/b373563#independent-validation-of-slc7a11-in-2-s-anticancer-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b373563?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b373563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

